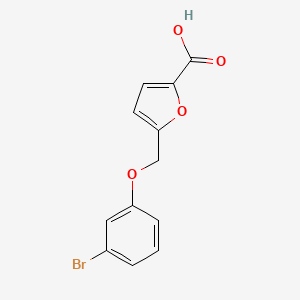

5-(3-Bromophenoxymethyl)furan-2-carboxylic acid

Description

5-(3-Bromophenoxymethyl)furan-2-carboxylic acid (CAS: 937601-60-0; 895645-33-7) is a halogenated furan derivative characterized by a bromophenoxymethyl substituent at the C5 position of the furan ring.

Properties

IUPAC Name |

5-[(3-bromophenoxy)methyl]furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO4/c13-8-2-1-3-9(6-8)16-7-10-4-5-11(17-10)12(14)15/h1-6H,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNLEKRTYGTCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCC2=CC=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenoxymethyl)furan-2-carboxylic acid typically involves the reaction of 3-bromophenol with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenoxymethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the bromine atom or the carboxylic acid group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or alkanes .

Scientific Research Applications

5-(3-Bromophenoxymethyl)furan-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.

Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenoxymethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the furan ring play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with cellular receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs in Medicinal Chemistry

The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities:

Key Observations:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The trifluoromethyl (CF₃) and nitro (NO₂) groups in analogs 1–3 enhance inhibitory activity against Mab-SaS, likely due to improved enzyme binding via hydrophobic or polar interactions . Halogen Positioning: The 3-bromo substitution in the target compound may confer distinct steric or electronic effects compared to 4-bromo (CAS: 52938-96-2) or 4-fluoro analogs .

Toxicity Profile :

- Furan-2-carboxylic acid derivatives generally exhibit low toxicity in human cell lines (e.g., MRC-5 fibroblasts and blood cells) .

Natural Product Derivatives

Furan-2-carboxylic acid derivatives are also isolated from mangrove endophytic fungi, such as Coriolopsis sp. J5, though these typically feature hydroxylated alkyl chains rather than aromatic substituents:

- 5-(1-Hydroxypentyl)-furan-2-carboxylic acid (C₁₀H₁₄O₄): Structurally distinct but lacks the halogenation critical for enzyme inhibition .

Biological Activity

5-(3-Bromophenoxymethyl)furan-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrO

- Molecular Weight : 297.1 g/mol

- CAS Number : 893743-94-7

The primary mechanism of action for 5-(3-Bromophenoxymethyl)furan-2-carboxylic acid involves the inhibition of specific biochemical pathways. One notable target is collagen prolyl-4-hydroxylase, an enzyme crucial for collagen biosynthesis. Inhibition of this enzyme leads to reduced production of stable collagen, which can have implications in various diseases, including fibrosis and cancer .

Antimicrobial Activity

Research indicates that 5-(3-Bromophenoxymethyl)furan-2-carboxylic acid exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Antitumor Activity

The compound has also been evaluated for its antitumor effects. Studies indicate that it can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, treatment with this compound at concentrations ranging from 50 µM to 100 µM has demonstrated significant cytotoxic effects on various cancer cell lines .

Study 1: Antimicrobial Efficacy

A study conducted by Hossan et al. (2012) examined the antimicrobial activity of several derivatives of furan-based compounds, including 5-(3-Bromophenoxymethyl)furan-2-carboxylic acid. The results showed that this compound inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli at low concentrations, indicating its potential as an effective antimicrobial agent.

Study 2: Antitumor Mechanisms

In another investigation focused on the antitumor properties, researchers treated human cancer cell lines with varying concentrations of 5-(3-Bromophenoxymethyl)furan-2-carboxylic acid. The findings revealed that the compound induced apoptosis in a dose-dependent manner, with significant increases in markers associated with programmed cell death observed at higher concentrations (≥50 µM) .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.